BenchChemオンラインストアへようこそ!

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone (CAS 1795084-04-6) is a synthetic heterocyclic small molecule (C12H14N6O, MW 258.285) composed of a 1,2,3-triazole ring, a pyrrolidine ring, and a 5-methylpyrazine moiety linked through a methanone bridge. The compound belongs to the pyrrolidine-1,2,3-triazole hybrid class, which has been explored for kinase inhibition and anti-proliferative activities.

Molecular Formula C12H14N6O
Molecular Weight 258.285
CAS No. 1795084-04-6
Cat. No. B2368585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone
CAS1795084-04-6
Molecular FormulaC12H14N6O
Molecular Weight258.285
Structural Identifiers
SMILESCC1=CN=C(C=N1)C(=O)N2CCC(C2)N3C=CN=N3
InChIInChI=1S/C12H14N6O/c1-9-6-14-11(7-13-9)12(19)17-4-2-10(8-17)18-5-3-15-16-18/h3,5-7,10H,2,4,8H2,1H3
InChIKeyMODWPQRMSUMKTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone (CAS 1795084-04-6): Sourcing a Triazole-Pyrrolidine-Pyrazine Hybrid Building Block


(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone (CAS 1795084-04-6) is a synthetic heterocyclic small molecule (C12H14N6O, MW 258.285) composed of a 1,2,3-triazole ring, a pyrrolidine ring, and a 5-methylpyrazine moiety linked through a methanone bridge. The compound belongs to the pyrrolidine-1,2,3-triazole hybrid class, which has been explored for kinase inhibition and anti-proliferative activities [1]. However, at the time of this analysis, no primary research articles, patents, or authoritative database entries specifically characterizing the physicochemical, biological, or pharmacological properties of this exact compound were identifiable in the public domain. All currently available listings originate from chemical vendor catalogs. This evidence guide therefore relies on class-level inference from structurally related analogs, and the absence of direct comparative data for this specific compound must be weighed in procurement decisions.

Why Generic Substitution of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone Is Not Straightforward


Within the pyrrolidine-1,2,3-triazole hybrid class, even minor structural variations—such as the identity of the carbonyl-linked aryl/heteroaryl group or the substitution pattern on the triazole ring—can profoundly alter acid dissociation constants, drug-likeness, and anti-proliferative potency [1]. The 5-methylpyrazine moiety in this compound is not a common commercial variant among listed analogs (which more frequently feature phenyl, naphthyl, or quinolinyl groups), suggesting that simple in-class substitution without experimental validation could lead to unpredictable changes in hydrogen-bonding capacity, target engagement, and cellular activity. Furthermore, the lack of publicly available characterization data for this exact compound means that generic replacement with a purportedly similar analog introduces unquantified risk in structure-activity relationship (SAR) studies, chemical biology probe development, or fragment-based screening campaigns.

Quantitative Differentiation Evidence for (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone: Comparator-Based Analysis


Structural Uniqueness of the 5-Methylpyrazine Moiety Among Commercial Triazole-Pyrrolidine Hybrids

A survey of commercially listed (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(aryl)methanone analogs reveals that the 5-methylpyrazin-2-yl substituent is structurally distinct from the majority of available comparators, which predominantly feature phenyl, naphthalen-1-yl, quinolin-2-yl, or indol-3-yl groups [1]. The pyrazine ring introduces two additional hydrogen-bond acceptor nitrogen atoms absent in phenyl or naphthyl analogs, potentially altering target binding profiles. While no direct head-to-head comparison data exist for this specific compound, the structural divergence is unambiguous and quantifiable in terms of molecular formula (C12H14N6O vs. C15H14N4O for the naphthalen analog) and heteroatom count.

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Predicted Drug-Likeness and Physicochemical Profile vs. Class Benchmarks

For related polysubstituted pyrrolidine-1,2,3-triazole hybrids, calculated drug-likeness model scores (DLS) and experimental acid dissociation constants (pKa) have been reported [1]. The 5-methylpyrazine substituent in the target compound is expected to influence logP, solubility, and pKa relative to phenyl-substituted congeners due to the electron-withdrawing character of the pyrazine ring. However, no experimentally measured logP, solubility, pKa, or DLS values for this specific compound have been published. This represents a critical data gap for any procurement decision predicated on physiochemical differentiation.

Drug-Likeness ADME Prediction Lead Optimization

Anti-Proliferative Activity in Structurally Related Pyrrolidine-Triazole Hybrids

A series of novel pyrrolidines linked to 1,2,3-triazoles demonstrated significant in vitro anti-proliferative activity against human prostate cancer cells, with compound 4d showing superior potency relative to other series members [1]. The target compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone shares the core pyrrolidine-1,2,3-triazole scaffold but differs in its carbonyl-linked substituent (5-methylpyrazin-2-yl vs. the dimethyl 2,4-dicarboxylate-5,5-diphenylpyrrolidine framework in the published series). No anti-proliferative data for this exact compound exist. The class-level evidence suggests potential biological activity, but direct extrapolation is not warranted without confirmatory testing.

Cancer Research Anti-Proliferative Prostate Cancer

Kinase Inhibitor Potential of Triazole-Containing Heterocycles

Triazole and pyrazine moieties are recurrent structural motifs in ATP-competitive kinase inhibitors [1]. The patent literature describes substituted pyrrolotriazines and triazole-pyrazine hybrids as protein kinase inhibitors, with specific examples containing the 5-methylpyrazin-2-yl fragment [1]. The target compound combines a 1,2,3-triazole (a known amide bioisostere) with a 5-methylpyrazine moiety, potentially positioning it as a kinase inhibitor scaffold. However, no kinase inhibition data (IC50, Kd, or % inhibition at defined concentration) exist for this specific compound against any kinase panel.

Kinase Inhibition ATP-Binding Site Cancer Therapeutics

Recommended Application Scenarios for (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone Based on Available Evidence


Exploratory Fragment-Based or Scaffold-Hopping Screening Library Enrichment

Given the structural uniqueness of the 5-methylpyrazin-2-yl substituent relative to commonly available triazole-pyrrolidine analogs, this compound may serve as a diversity element in fragment-based screening libraries or scaffold-hopping campaigns. Its inclusion is supported by the established precedent for pyrazine- and triazole-containing kinase inhibitor scaffolds [2]. Users should note that no target engagement, selectivity, or cellular activity data for this compound are available, and procurement should be accompanied by a commitment to internal profiling.

Method Development and Reaction Optimization for Pyrrolidine-Triazole-Pyrazine Conjugates

The compound can serve as an authentic standard or starting material for developing synthetic methodologies targeting pyrrolidine-1,2,3-triazole-pyrazine conjugates. The CuAAC (click chemistry) retrosynthetic logic is well-established for this class [1]. Researchers optimizing coupling conditions, purification protocols, or scale-up procedures may find value in procuring this compound as a reference standard, provided that in-house analytical characterization (NMR, HRMS, HPLC purity) is performed to confirm identity and purity before use.

Physicochemical and In Vitro ADME Profiling as a Prospective Lead-Like Candidate

For organizations with internal capabilities for high-throughput physicochemical profiling and ADME assays, this compound presents an opportunity to generate first-in-class data on a structurally distinctive pyrrolidine-triazole-pyrazine hybrid. The electron-deficient pyrazine ring is expected to impart distinct solubility, permeability, and metabolic stability profiles compared to phenyl or naphthyl congeners, but this hypothesis remains untested. Procurement in this context should be coupled with a defined panel of assays (kinetic solubility, logD, microsomal stability, CYP inhibition) to build a proprietary data package supporting lead nomination decisions.

Quote Request

Request a Quote for (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.